molecular formula C12H12N2O3 B598519 A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester CAS No. 152831-79-3

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester

Cat. No.: B598519
CAS No.: 152831-79-3
M. Wt: 232.239
InChI Key: WWHQVTZPXRVNRF-UHFFFAOYSA-N
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Description

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug development due to its ability to interact with various biological targets.

Scientific Research Applications

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission . Additionally, this compound interacts with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines and other signaling molecules . These interactions suggest that Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate could be useful in treating neurodegenerative diseases and inflammatory conditions.

Cellular Effects

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate influences various cellular processes, including cell signaling, gene expression, and metabolism. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter levels . In immune cells, this compound can alter the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing acetylcholine levels in the synaptic cleft . Additionally, it interacts with transcription factors and other regulatory proteins, altering the expression of genes involved in inflammation and cell survival . These molecular interactions underpin the compound’s therapeutic potential in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate in cell cultures has demonstrated consistent effects on cellular functions, with no significant loss of activity observed over several days .

Dosage Effects in Animal Models

The effects of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate vary with different dosages in animal models. At low doses, it has been found to enhance cognitive functions and reduce inflammation without causing significant side effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate influences metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in its cellular uptake and efflux . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects.

Subcellular Localization

The subcellular localization of Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . It may also be transported into the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity, directing it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and biological activities. This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHQVTZPXRVNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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